2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)-
Overview
Description
2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- is a chemical compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- typically involves the introduction of a trifluoromethoxy group to the quinoline ring. One common method involves the reaction of 2-quinolinecarboxaldehyde with trifluoromethoxy-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted quinoline derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: Employed in the development of fluorescent sensors for detecting metal ions in biological samples.
Medicine: Investigated for its potential use in drug development, particularly in preclinical studies for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxaldehyde, 6-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to metal ions, forming complexes that can be detected using fluorescence. This property makes it useful in the development of sensors for metal ion detection.
Comparison with Similar Compounds
Similar Compounds
2-Quinolinecarboxaldehyde: Lacks the trifluoromethoxy group, making it less versatile in certain chemical reactions.
8-Hydroxy-2-quinolinecarboxaldehyde: Contains a hydroxyl group, which imparts different chemical properties and reactivity.
4-Quinolinecarboxaldehyde: The position of the carboxaldehyde group affects its reactivity and applications.
Uniqueness
This functional group imparts unique electronic and steric properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoline-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)17-9-3-4-10-7(5-9)1-2-8(6-16)15-10/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERPQBAYUDUSAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249262 | |
Record name | 6-(Trifluoromethoxy)-2-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904369-14-8 | |
Record name | 6-(Trifluoromethoxy)-2-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904369-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethoxy)-2-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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